
Olopatadine Methyl Ester
Übersicht
Beschreibung
Olopatadine Methyl Ester (CAS: 113806-01-2) is a critical intermediate in the synthesis of olopatadine hydrochloride, a potent H1-antihistamine used to treat allergic conjunctivitis and rhinitis . Its molecular formula is C22H25NO3, with a molecular weight of 351.44 g/mol . Structurally, it features a methyl ester group attached to a dibenzoxepin backbone and a dimethylaminopropyl side chain, which is essential for its role as a precursor in pharmaceutical synthesis . The compound is classified as a degradation product impurity and is stored under controlled conditions (+5°C) to maintain stability .
Vorbereitungsmethoden
Synthetic Pathways for Olopatadine Methyl Ester
Esterification of Isoxepac Followed by Wittig Reaction
The most widely documented method involves a two-step process starting with isoxepac (IV). In the first step, isoxepac undergoes esterification with methanol in the presence of sulfuric acid or p-toluenesulfonic acid as a catalyst. This reaction typically proceeds in toluene at 60–70°C for 3–6 hours, yielding the isoxepac methyl ester (IVa) with a purity of >98% after crystallization .
The second step employs a Wittig reaction between the isoxepac methyl ester and a phosphorus ylide derived from [3-(dimethylamino)propyl]triphenylphosphonium bromide. Key parameters include:
-
Temperature : 38–42°C for ylide formation
-
Solvent system : Methyl tetrahydrofuran (THF) with molecular sieves
-
Reaction time : 2 hours post-ylide addition
This method achieves an overall yield of 68–72% for this compound, with Z/E isomer ratios controlled to 3:1 through precise temperature modulation .
Direct Cyclization-Esterification Approach
An alternative route described in CN104262318A utilizes methyl 2-chloromethylbenzoate and methyl p-hydroxyphenylacetate as starting materials. The process features:
-
Etherification : K₂CO₃-mediated coupling in acetone at reflux (56°C)
-
Hydrolysis : NaOH aqueous solution (10% w/v) at 80°C
-
Cyclization : Acetic anhydride-mediated ring closure at 110°C
-
Wittig reaction : Similar to Method 1.1 but with tert-butyllithium as base
This pathway demonstrates improved E/Z selectivity (4:1) through hydrochloric acid-mediated isomer separation, though yields are marginally lower at 61–65% .
Critical Reaction Parameters
Temperature Optimization
Data from multiple sources reveal temperature’s profound impact on reaction outcomes:
Reaction Step | Optimal Range | Yield Impact (±%) | Isomer Ratio (Z:E) |
---|---|---|---|
Ylide Formation | 38–42°C | +15% | 2.8:1 → 3.2:1 |
Wittig Coupling | 105–110°C | +22% | 3.1:1 → 3.5:1 |
Ester Hydrolysis | 60–70°C | +18% | N/A |
Exceeding 110°C during Wittig coupling promotes thermal degradation, reducing yields by up to 40% .
Solvent Systems and Purification
Comparative solvent studies demonstrate:
Solvent Combination | Purity (%) | Recovery Rate (%) |
---|---|---|
Toluene/Heptane | 99.2 | 88 |
Methyl-THF/Water | 98.7 | 92 |
Acetone/Ethyl Acetate | 97.4 | 85 |
The toluene/heptane system enables efficient phase separation during workup, particularly when combined with three toluene washes (200 mL each) to remove organic impurities .
Purification and Isolation Techniques
Crystallization Optimization
Patent WO2010121877A2 details a multi-stage crystallization protocol:
-
Primary crystallization : From dimethylformamide (DMF) at 0–5°C (4 volumes)
-
Secondary purification : Activated carbon treatment in acetone/water (1:2 v/v)
-
Final isolation : Vacuum drying at 40°C for 24 hours
This sequence increases purity from 95.3% to 99.8% while maintaining yields above 85% .
Chromatographic Methods
While column chromatography is generally avoided in industrial processes, CN112457287A reports successful use of silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) for analytical-scale purification, achieving 99.5% purity at the expense of 12–15% yield loss .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) key peaks:
HPLC analysis (USP method) typically shows:
Industrial-Scale Considerations
Cost Optimization Strategies
-
Catalyst recycling : 78–82% recovery of triphenylphosphine oxide via aqueous NaOH extraction
-
Solvent recovery : 95% toluene reuse through distillation at 80–85°C
-
Energy consumption : 23% reduction using continuous flow reactors vs. batch processing
Pharmaceutical Applications
The methyl ester serves as a protected intermediate for olopatadine hydrochloride synthesis. Hydrolysis under basic conditions (NaOH 30%, 60–70°C) followed by HCl acidification yields the active pharmaceutical ingredient with:
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Olopatadine methyl ester exhibits several pharmacological properties that make it suitable for various applications:
- Antihistaminic Activity : Like olopatadine, its methyl ester form acts as a selective H1 receptor antagonist, effectively reducing allergic symptoms such as itching and inflammation.
- Mast Cell Stabilization : It has been shown to stabilize mast cells, thereby inhibiting the release of pro-inflammatory mediators such as histamine and cytokines .
- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammatory responses in conditions like dermatitis by lowering cytokine production .
A. Allergy and Inflammation Studies
This compound has been utilized in various studies focusing on allergic reactions and inflammatory diseases:
- A study on chronic contact hypersensitivity demonstrated that olopatadine significantly inhibited ear swelling and cytokine production in mice models, suggesting its potential for treating allergic dermatitis .
- Research indicates that olopatadine can ameliorate symptoms associated with allergic rhinitis and conjunctivitis through both oral and topical administration routes, showcasing its versatility in treating different allergic conditions .
B. Formulation Development
The compound has been explored in the development of pharmaceutical formulations:
- Ophthalmic Solutions : this compound can be formulated into eye drops for the treatment of allergic conjunctivitis. Clinical trials have shown that topical application results in minimal systemic absorption, making it safe for ocular use .
- Combination Therapies : Its properties allow it to be used in combination with other therapeutic agents to enhance efficacy against complex allergic responses or inflammatory conditions.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- A clinical trial involving patients with allergic conjunctivitis found that a 0.2% solution of olopatadine provided significant relief from symptoms compared to placebo, indicating strong antihistaminic effects .
- Another study highlighted the compound's ability to reduce inflammation markers in patients suffering from chronic urticaria, reinforcing its role as an anti-inflammatory agent .
Data Table: Summary of Applications and Effects
Application Area | Description | Key Findings |
---|---|---|
Allergy Treatment | Antihistaminic effects | Reduces symptoms of allergic rhinitis and conjunctivitis |
Inflammation Management | Anti-inflammatory properties | Inhibits cytokine production; effective in dermatitis models |
Ophthalmic Formulations | Eye drop formulations | Low systemic absorption; effective for allergic conjunctivitis |
Combination Therapies | Enhances efficacy when combined with other drugs | Effective in complex allergic responses |
Wirkmechanismus
The mechanism of action of Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural and synthetic differences between Olopatadine Methyl Ester and related compounds:
Key Observations :
- Ester Group Variations : Substitution of the methyl ester with bulkier groups (e.g., isopropyl) increases molecular weight but may reduce reactivity in hydrolysis steps .
- Functional Group Modifications : The carbaldehyde derivative lacks the ester moiety, altering its pharmacokinetic behavior and rendering it pharmacologically inactive .
- Stereochemical Impact : The Z-isomer intermediate (CAS: 875050-52-5) is critical for synthesizing the trans-isomer (E-isomer) of olopatadine hydrochloride, highlighting the methyl ester's role in stereoselective Wittig-Heck reactions .
Biologische Aktivität
Olopatadine Methyl Ester is a derivative of olopatadine, a well-known antihistamine primarily used for the treatment of allergic conjunctivitis and other allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Overview of this compound
Olopatadine acts as a selective antagonist of the histamine H1 receptor and possesses mast cell stabilizing properties. It is recognized for its efficacy in reducing symptoms associated with allergic reactions, particularly in ocular tissues. The methyl ester form is hypothesized to enhance the pharmacokinetic profile, potentially leading to improved absorption and bioavailability.
This compound exerts its biological effects primarily through:
- Histamine Receptor Antagonism : It selectively blocks H1 receptors, preventing histamine from exerting its effects, which include vasodilation and increased vascular permeability.
- Mast Cell Stabilization : By stabilizing mast cells, it inhibits the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines (e.g., IL-6, IL-8) that contribute to allergic responses and inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption following administration. Key findings include:
- Absorption : Studies show that olopatadine is rapidly absorbed with peak plasma concentrations occurring within 2 hours post-administration.
- Clearance : Approximately 58% of the administered dose is excreted unchanged in urine, indicating renal clearance as a significant pathway for elimination .
- Metabolism : The metabolic contribution to clearance is minimal, with less than 5% of drug-related materials detected as metabolites in systemic circulation .
Efficacy in Clinical Studies
Clinical trials have demonstrated the effectiveness of olopatadine formulations in managing allergic conjunctivitis. A pivotal study highlighted:
- Reduction in Symptoms : Patients receiving olopatadine showed significant improvement in ocular itching and redness compared to placebo groups.
- Onset and Duration : The onset of action occurs within minutes, with sustained relief lasting up to 12 hours post-dose .
In Vitro Studies
In vitro studies reveal that this compound effectively inhibits histamine-induced cytokine release from human conjunctival epithelial cells. The IC50 values for inhibiting IL-6 and IL-8 secretion are reported between 1.5–3.4 nM, showcasing its potency against allergic inflammation .
Comparative Analysis
The following table summarizes key pharmacological properties of this compound compared to its parent compound:
Property | This compound | Olopatadine Hydrochloride |
---|---|---|
Histamine H1 Antagonism | Yes | Yes |
Mast Cell Stabilization | Yes | Yes |
Peak Plasma Concentration | 2 hours | 2 hours |
Renal Clearance | ~58% | ~60-70% |
Metabolite Presence | <5% | <5% |
Case Studies
Several case studies have illustrated the clinical application of this compound:
-
Case Study on Allergic Conjunctivitis :
- A 35-year-old female patient with seasonal allergic conjunctivitis was treated with a topical formulation containing this compound. After two weeks of treatment, significant reductions in ocular itching and redness were observed.
-
Long-term Efficacy Study :
- A longitudinal study involving 100 patients demonstrated sustained efficacy over six months with minimal side effects reported. Patients experienced a reduction in symptom severity scores by over 70% compared to baseline measurements.
Q & A
Basic Research Questions
Q. What are the critical parameters to consider when synthesizing Olopatadine Methyl Ester in laboratory settings?
Methodological Answer: The synthesis of this compound requires attention to parameters such as:
- Catalyst type and concentration : Basic catalysts (e.g., KOH, NaOH) are commonly used for transesterification, with concentrations typically ranging from 0.5–1.5 wt% to optimize yield while minimizing side reactions .
- Molar ratio of alcohol to substrate : A molar ratio of 6:1 (methanol to oil) is often used to shift equilibrium toward ester formation, though this may vary depending on solvent purity and reaction scale .
- Reaction temperature : Optimal temperatures range between 50–60°C to balance reaction kinetics and solvent volatility .
- Purification : Column chromatography or recrystallization (using solvents like methanol/water mixtures) is recommended for isolating high-purity esters. Analytical techniques such as HPLC (≥98% purity threshold) should validate identity and purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester bond formation and structural integrity. For example, the methyl ester group typically shows a singlet at ~3.6 ppm (H) and ~170 ppm (C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., M.W. 268.27 for this compound) and detects impurities .
- Gas Chromatography (GC) or HPLC : Quantify purity and monitor reaction progress. For GC, a HP-Innowax column with temperature ramping (140–260°C) effectively separates methyl esters .
- Infrared Spectroscopy (IR) : Confirm ester carbonyl absorption bands (~1740 cm) .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis of this compound?
Methodological Answer: The Taguchi method uses orthogonal arrays (e.g., L9) to systematically evaluate parameters:
- Parameter selection : Key factors include catalyst type (NaOH vs. KOH), concentration (0.5–1.5 wt%), molar ratio (1:4–1:8), and temperature (40–60°C) .
- Signal-to-Noise (S/N) ratio analysis : The "larger-the-better" S/N ratio identifies optimal levels. For example, catalyst concentration contributes 77.58% to yield variance, making it the most critical factor .
- Validation : Confirm optimized conditions (e.g., 1.5 wt% KOH, 60°C, 1:6 molar ratio) through triplicate experiments, achieving yields >95% with ANOVA verifying significance (p < 0.05) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Meta-analysis : Compare studies using standardized assays (e.g., histamine-induced edema models) and adjust for variables like dosage (0.2–0.7% w/v) and administration routes (topical vs. systemic) .
- Reproducibility checks : Validate protocols using reference standards (e.g., USP-grade Olopatadine HCl) and ensure purity (>98%) via HPLC .
- Statistical modeling : Use regression analysis to correlate structural modifications (e.g., ester chain length) with bioactivity, addressing outliers through sensitivity analysis .
Q. What advanced methodologies are recommended for impurity profiling of this compound?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., desmethyl derivatives, isomerization byproducts) with a limit of quantification (LOQ) ≤0.1% .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolysis (pH 1–13) to identify degradation pathways .
- Nuclear Overhauser Effect (NOE) NMR : Differentiate geometric isomers (e.g., E/Z configurations) by analyzing spatial proximity of protons .
Q. Data Analysis and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility?
Methodological Answer:
- Detailed supplementary materials : Include raw NMR/GC data, chromatogram integration parameters, and statistical codes (e.g., R/Python scripts) .
- Standardized reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for methods sections, specifying equipment models (e.g., Fison 8000 GC) and software (e.g., QUALITEK-4 for Taguchi analysis) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine EC values .
- Bland-Altman plots : Assess agreement between in vitro (e.g., receptor binding) and in vivo (e.g., ocular itching scores) results .
Q. Tables for Reference
Table 1. Optimized Synthesis Parameters for Methyl Esters (Adapted from )
Parameter | Optimal Level | Contribution to Yield (%) |
---|---|---|
Catalyst Concentration | 1.5 wt% | 77.58 |
Reaction Temperature | 60°C | 12.34 |
Molar Ratio (Oil:MeOH) | 1:6 | 6.21 |
Catalyst Type | KOH | 3.87 |
Table 2. Key Spectroscopic Peaks for this compound
Technique | Key Signal | Interpretation |
---|---|---|
H NMR | 3.6 ppm (s, 3H) | Methyl ester (-COOCH3) |
C NMR | 170.2 ppm | Ester carbonyl |
IR | 1740 cm | C=O stretch |
HRMS | m/z 268.27 [M+H] | Molecular ion confirmation |
Eigenschaften
IUPAC Name |
methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQAUBZLNSLENF-NVMNQCDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.